molecular formula C21H18N6O2 B2726184 3-(3,4-dimethoxyphenyl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine CAS No. 900294-67-9

3-(3,4-dimethoxyphenyl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B2726184
CAS No.: 900294-67-9
M. Wt: 386.415
InChI Key: AEYQXLVSMRVOGM-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a useful research compound. Its molecular formula is C21H18N6O2 and its molecular weight is 386.415. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Regioselective Synthesis : The regioselective synthesis of various fused heterocycles, including pyrazolo[1,5-a]pyrimidine and triazolo[1,5-a]pyrimidine, has been achieved through reactions involving specific precursors and aminoazoles. These syntheses, confirmed by ab initio quantum chemical calculations, highlight the versatility of such compounds in organic synthesis (Salem et al., 2015).

Crystal Structure and DFT Calculations : Detailed structural characterization and Density Functional Theory (DFT) calculations provide insights into the molecular geometry and electronic properties of these compounds. Such studies are fundamental for understanding the chemical behavior and potential applications of these molecules (Lahmidi et al., 2019).

New Synthetic Strategies : Innovative synthetic approaches for creating pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines demonstrate the evolving methodology in heterocyclic chemistry, which is crucial for developing new compounds with potential scientific applications (Shawali et al., 2008).

Biological Activities and Applications

Antibacterial Activity : Some derivatives have shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. Such findings indicate the potential of these compounds in developing new antimicrobial agents (Lahmidi et al., 2019).

Anticancer Activity : Certain pyrazolo[1,5-a]pyrimidine derivatives have been evaluated as Aurora-A kinase inhibitors, demonstrating significant cytotoxic activity against colon tumor cell lines. This suggests their potential application in cancer therapy (Shaaban et al., 2011).

Analgesic and Anti-inflammatory Activities : The synthesis and evaluation of fused heterocyclic ring systems incorporating a phenylsulfonyl moiety have revealed compounds with excellent analgesic and anti-inflammatory activities. These findings contribute to the development of new therapeutic agents (Shaaban et al., 2008).

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-10-(2-methylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O2/c1-13-6-4-5-7-16(13)27-20-15(11-23-27)21-25-24-19(26(21)12-22-20)14-8-9-17(28-2)18(10-14)29-3/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYQXLVSMRVOGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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